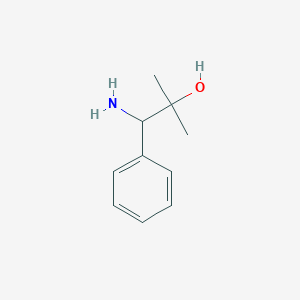

1-Amino-2-methyl-1-phenylpropan-2-ol

Description

Significance and Context of Amino Alcohols in Synthetic Chemistry

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality allows them to participate in a wide array of chemical transformations, making them crucial intermediates in organic synthesis. Their ability to form stable chelate complexes with metals also makes them valuable as ligands in catalysis.

In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral amino alcohols are of particular importance. Many biologically active molecules, including a significant portion of pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov Chiral amino alcohols serve as versatile building blocks and chiral auxiliaries to control the stereochemical outcome of chemical reactions, thus enabling the synthesis of enantiomerically pure compounds. researchgate.net

Overview of 1-Amino-2-methyl-1-phenylpropan-2-ol as a Versatile Chiral Building Block

This compound, with its specific arrangement of amino and hydroxyl groups on a phenyl-substituted propane (B168953) backbone, is a valuable chiral building block. Its utility in asymmetric synthesis is multifaceted. It can be used as a precursor for the synthesis of other important chiral molecules. For instance, it is a key starting material in the production of (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one, which is a well-known chiral auxiliary used to direct the stereochemical course of various reactions.

The stereoisomers of closely related phenylpropanolamines are employed as chiral auxiliaries and ligands in a range of asymmetric transformations. d-nb.infochembk.com The presence of both a nitrogen and an oxygen atom allows for the formation of rigid, chelated transition states, which can impart a high degree of stereocontrol in reactions such as alkylations, aldol (B89426) additions, and reductions.

Below is an interactive data table summarizing some applications of derivatives of this compound and related phenylpropanolamines in asymmetric synthesis.

| Application | Derivative/Related Compound | Role |

| Asymmetric Synthesis | (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one | Chiral Auxiliary |

| Pharmaceutical Synthesis | Phenylpropanolamine stereoisomers | Chiral Building Blocks |

| Asymmetric Catalysis | Phenylpropanolamine-derived ligands | Chiral Ligands |

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound and its analogs is primarily driven by the need for efficient and selective methods to synthesize enantiopure compounds. A significant focus of this research is the development of novel synthetic routes to access all possible stereoisomers of phenylpropanolamines with high levels of purity. d-nb.infonih.gov

A key objective is the design and implementation of biocatalytic and chemo-enzymatic cascade reactions. d-nb.infonih.gov These approaches are sought after for their potential to be more environmentally benign and highly selective compared to traditional chemical methods. For example, research has focused on utilizing enzymes like alcohol dehydrogenases and ω-transaminases to produce various stereoisomers of phenylpropanolamines from simple starting materials. d-nb.infonih.gov

Furthermore, the academic community is interested in expanding the utility of these chiral amino alcohols as building blocks for the synthesis of complex and medicinally relevant target molecules. nih.gov This includes their incorporation into the synthesis of active pharmaceutical ingredients (APIs). The overarching goal is to develop robust, scalable, and economically viable synthetic strategies that can provide access to a diverse range of chiral compounds.

Detailed Research Findings

Recent studies have highlighted the successful multi-enzymatic synthesis of all four stereoisomers of phenylpropanolamine. This was achieved through a one-pot cascade reaction using 1-phenylpropane-1,2-diols as key intermediates, which were in turn generated from β-methylstyrene. d-nb.infonih.gov The process employed a combination of an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase (AlaDH) to create a redox-neutral amination cycle. d-nb.infonih.gov The high regio- and stereoselectivity of the enzymes were crucial to the success of this approach.

The following interactive data table presents selected results from a study on the multi-enzymatic synthesis of phenylpropanolamine stereoisomers.

| Stereoisomer | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

| (1S,2S)-Norephedrine | 83% | >99.5% | >99.5% |

| (1R,2S)-Norpseudoephedrine | 75% | >99.5% | >99.5% |

These findings demonstrate the potential of enzymatic cascades for the efficient and highly selective synthesis of chiral amino alcohols like the stereoisomers of 1-Amino-1-phenylpropan-2-ol, a close structural relative of the title compound.

Properties

IUPAC Name |

1-amino-2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-60-8 | |

| Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 2 Methyl 1 Phenylpropan 2 Ol and Its Stereoisomers

Traditional Chemical Synthesis Routes

Conventional organic synthesis provides foundational methods for constructing the carbon skeleton and introducing the necessary functional groups of 1-amino-2-methyl-1-phenylpropan-2-ol. These routes often produce racemic or diastereomeric mixtures that may require subsequent separation.

Reductive amination is a widely used method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.orgmasterorganicchemistry.com In the context of phenylpropanolamines, this strategy is employed to introduce the amino group stereoselectively.

A key precursor for related structures is L-(R)-phenylacetylcarbinol. The reductive amination of this precursor can be performed using a primary aralkylamine under catalytic reduction conditions. google.com This is followed by a subsequent catalytic reduction step to remove the N-aralkyl group, yielding the desired amino alcohol. google.com While older methods using ammonia (B1221849) directly have been reported, they are often less practical due to reaction conditions and lower stereoselectivity. google.com The use of reducing agents like sodium cyanoborohydride (NaBH3CN) is common in reductive amination because it can selectively reduce the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com

Table 1: Example of Reductive Amination for a Phenylpropanolamine

| Starting Material | Reagents | Intermediate | Final Product | Stereoselectivity |

|---|

This interactive table summarizes the key steps and outcomes in a representative reductive amination synthesis for a related stereoisomer.

Grignard reactions are fundamental for forming carbon-carbon bonds. In the synthesis of precursors to this compound, a phenyl Grignard reagent is typically reacted with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with isobutyraldehyde (B47883) yields the precursor 2-methyl-1-phenyl-1-propanol. google.com Similarly, reacting a phenyl Grignard reagent with acetone (B3395972) can produce 2-methyl-1-phenyl-1-propanol, an alcohol precursor that lacks the amino group.

The synthesis of the Grignard reagent itself involves reacting magnesium with an aryl halide, such as chlorobenzene, in a solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction with the carbonyl compound and hydrolysis with a dilute acid yields the alcohol. google.com To arrive at the final amino alcohol, the hydroxyl group would need to be converted to a leaving group and substituted with an amine, or the alcohol could be oxidized to a ketone, which then undergoes reductive amination.

Table 2: Grignard Synthesis of a Precursor Alcohol

| Aryl Halide | Carbonyl Compound | Reagents | Product | Yield | Purity |

|---|

This interactive table details the components and results of a Grignard reaction used to synthesize a key precursor.

The synthesis of this compound and its isomers often begins with structurally similar precursor molecules. A notable example is the use of L-(R)-phenylacetylcarbinol, which can be stereoselectively converted into L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol through reductive amination. google.com This demonstrates how a chiral precursor can direct the stereochemical outcome of the final product.

Another approach involves the hydrolysis of substituted aziridines. For example, the hydrolysis of 2,2-dimethylaziridine (B1330147) in aqueous sulfuric acid produces 2-amino-2-methyl-1-propanol (B13486), a related amino alcohol. This highlights a strategy where a cyclic precursor containing the nitrogen atom is opened to form the final amino alcohol structure. The target compound, this compound, serves as a crucial building block itself for creating other complex chiral molecules, such as (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one.

Stereoselective and Enantioselective Synthesis

Producing a single, specific stereoisomer is critical in many applications. Stereoselective and enantioselective methods are designed to either separate existing mixtures or to create predominantly one enantiomer from the start.

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org This technique has been successfully applied to similar amino alcohols; for example, racemic 1-amino-2-propanol can be resolved using di-o-benzoyl-(+)-tartaric acid anhydride. researchgate.net The efficiency of this method is inherently limited, as the maximum yield for the desired enantiomer is 50% of the initial racemic mixture. wikipedia.org

Table 3: Common Chiral Resolving Agents

| Agent Type | Example | Target Functional Group |

|---|---|---|

| Chiral Acid | Tartaric acid, Camphorsulfonic acid wikipedia.org | Chiral Amines |

This interactive table lists common agents used for the chiral resolution of acidic and basic compounds.

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by selectively producing one enantiomer from a prochiral substrate. chiralpedia.com Biocatalysis, using enzymes, has emerged as a powerful tool for this purpose due to the high selectivity of enzymes. nih.gov

A one-pot, multi-enzyme cascade has been developed for the synthesis of all four stereoisomers of phenylpropanolamine with high optical purity (enantiomeric and diastereomeric ratios >99.5%). nih.gov This system uses a combination of stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs) to convert 1-phenylpropane-1,2-diols into the desired amino alcohols. nih.gov In some cases, this cascade can also produce the structural isomer (1S,2R)‐1‐amino‐1‐phenylpropan‐2‐ol in high optical purity. nih.gov Other enzymatic strategies involve the asymmetric bioreduction of prochiral ketones. For example, the ketone 2-methyl-1-phenylpropan-1-one can be reduced by the biocatalyst Lactobacillus paracasei to produce (R)-2-methyl-1-phenylpropan-1-ol with excellent enantiomeric excess (>99%). tandfonline.com This chiral alcohol is a direct precursor to the target amino alcohol.

Table 4: Enzymatic Systems for Asymmetric Synthesis

| Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Stereoselective oxidation of alcohols nih.gov | 1-Phenylpropane-1,2-diol nih.gov | Phenylpropanone intermediate nih.gov |

| ω-Transaminase (ωTA) | Stereoselective amination of ketones nih.gov | Phenylpropanone intermediate nih.gov | Phenylpropanolamine nih.gov |

This interactive table summarizes different classes of enzymes used in the asymmetric synthesis of chiral amino alcohols and their precursors.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of complex chiral molecules. Enzymes offer exceptional stereo-, regio-, and chemoselectivity under mild, aqueous conditions, making them ideal for green chemical processes.

The direct, stereoselective introduction of an amino group is a critical step in the synthesis of chiral amino alcohols. Amine transaminases (ATAs or TAs) and amine dehydrogenases (AmDHs) are two prominent classes of enzymes that excel in this transformation.

Transaminases (TAs): These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone substrate. mbl.or.krnih.gov The reaction is often highly stereoselective, allowing for the production of enantiomerically pure amines from prochiral ketones. mbl.or.kr For the synthesis of phenylpropanolamine-type compounds, ω-transaminases (ω-TAs) are particularly valuable as they can accept a wide range of ketones without the requirement of a carboxyl group near the carbonyl functionality. mbl.or.kr

Research on analogues such as norephedrine (B3415761) has demonstrated the efficacy of this approach. The asymmetric amination of α-hydroxy ketones is a key strategy. For instance, (R)- and (S)-selective ω-TAs have been successfully employed in the synthesis of various phenylpropanolamine stereoisomers, achieving high conversions and excellent enantiomeric and diastereomeric excesses. nih.gov The choice of an (R)- or (S)-selective enzyme allows for precise control over the stereochemistry at the carbon atom bearing the newly installed amino group.

Amine Dehydrogenases (AmDHs): AmDHs provide an alternative route for asymmetric reductive amination, using ammonia as the direct amino source and a reduced nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govwhiterose.ac.uk This method is highly atom-economical. Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to catalyze the reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). nih.govfrontiersin.org Studies on a variety of short-chain α-hydroxy ketones, such as 1-hydroxybutan-2-one, have shown that native AmDHs can achieve high conversions (up to 97%) and excellent stereoselectivities. whiterose.ac.ukfrontiersin.org

Table 1: Examples of Enzyme-Catalyzed Amination for Chiral Amino Alcohol Synthesis This table presents data for analogous compounds to illustrate the typical performance of these biocatalytic methods.

| Enzyme Type | Specific Enzyme | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (ω-TA) | ATA from Aspergillus terreus (At(R)-ωTA) | 1-Phenylpropane-1,2-diol | (1R,2S)-Norephedrine | High conversion (>99%) and stereoselectivity (er >99.5%, dr >99.5%) in a cascade reaction. | nih.gov |

| ω-Transaminase (ω-TA) | ATA from Chromobacterium violaceum (Cv(S)-ωTA) | 1-Phenylpropane-1,2-diol | (1S,2R)-Norephedrine | Achieved 76% yield with perfect optical purity (er >99.5%, dr >99.5%) in a cascade. | d-nb.info |

| Amine Dehydrogenase (AmDH) | Engineered AmDH from Sporosarcina psychrophila (SpAmDH) | 1-Hydroxy-2-butanone | (S)-1-amino-2-butanol | Engineered variant showed 4-fold activity improvement; >99% conversion at 100 mM scale with >99% ee. | nih.gov |

| Amine Dehydrogenase (AmDH) | Native AmDH from Mesorhizobium sp. (MsmeAmDH) | 3-Hydroxy-2-butanone | (3S)-3-aminobutan-2-ol | High conversion and excellent enantioselectivity (99.4% ee) demonstrated for a small amino alcohol. | whiterose.ac.ukfrontiersin.org |

To improve efficiency and reduce the need for isolating intermediates, researchers combine multiple enzymatic steps into one-pot cascade reactions. sciepublish.comresearchgate.net These cascades mimic metabolic pathways and can overcome unfavorable reaction equilibria, minimize substrate/product inhibition, and simplify downstream processing. mdpi.comrug.nl

A prominent strategy for producing phenylpropanolamines involves a redox-neutral "hydrogen-borrowing" cascade. nih.govd-nb.info This process typically starts with a diol precursor. An alcohol dehydrogenase (ADH) first oxidizes the secondary alcohol to the corresponding α-hydroxy ketone. In the same pot, a transaminase (ω-TA) then converts the ketone intermediate into the final amino alcohol product. nih.gov To regenerate the cofactors (NAD+/NADH) and drive the reaction, a cofactor recycling system, often involving another enzyme like alanine (B10760859) dehydrogenase or formate (B1220265) dehydrogenase, is included. nih.gov This elegant approach has been used to synthesize all four possible stereoisomers of phenylpropanolamine from β-methylstyrene-derived diols in high yields and optical purities. nih.govd-nb.info

Another powerful cascade combines the actions of a transketolase (TK) and a transaminase. The transketolase creates a chiral α-hydroxy ketone (a ketol) from simpler achiral precursors, and the transaminase subsequently converts this intermediate into the desired chiral amino alcohol. nih.govucl.ac.uk This method allows for the construction of complex chiral structures from basic building blocks in a highly controlled manner.

Development of Novel Synthetic Pathways

The quest for more efficient, sustainable, and cost-effective methods for synthesizing amino alcohols continues to drive innovation in both catalyst development and the application of green chemistry principles.

The development of novel catalysts is a cornerstone of advancing synthetic chemistry. In the realm of sustainable catalysis, researchers have developed a new class of heterogeneous catalysts known as geminal atom catalysts (GACs). sciencedaily.com One such catalyst, featuring two copper ions precisely spaced on a polymeric carbon nitride support, has shown high efficiency and selectivity in cross-coupling reactions. sciencedaily.com The heterogeneous nature of these catalysts allows for easy recovery and reuse, a significant advantage for industrial processes. While not yet applied specifically to this compound, these advanced catalytic systems represent the forefront of efforts to replace traditional, problematic homogeneous catalysts.

Chemoenzymatic cascades, which combine the strengths of chemical and biological catalysts in a one-pot sequence, are also being explored. This approach allows for transformations that are difficult to achieve using either method alone. For example, a metal-catalyzed oxidation could be used to generate a ketone intermediate that is then stereoselectively aminated by a transaminase. Such tandem reactions expand the synthetic toolbox for creating complex molecules under optimized conditions.

The principles of green chemistry are increasingly being integrated into the synthesis of amino alcohols to minimize environmental impact. rsc.orgrsc.orguv.es Biocatalysis is central to this paradigm shift.

Key green chemistry principles applied in this context include:

Use of Renewable Feedstocks: Biocatalytic routes can often start from biomass-derived materials, providing a sustainable alternative to petrochemical-based syntheses. researchgate.net

Safer Solvents and Conditions: Enzymatic reactions are typically performed in water at ambient temperature and pressure, eliminating the need for volatile and often toxic organic solvents required in many conventional chemical syntheses. rsc.org

Catalysis over Stoichiometric Reagents: The use of highly efficient and selective enzymes as catalysts minimizes waste compared to reactions that use stoichiometric reagents. mbl.or.kr

Atom Economy: Multi-enzyme cascades are designed to be highly atom-economical, converting simple starting materials into complex products with minimal byproduct formation. sciepublish.com One-pot processes avoid the need to isolate intermediates, which reduces solvent use and waste generation. researchgate.net

Energy Efficiency: Conducting reactions under mild conditions significantly reduces the energy consumption associated with high-temperature and high-pressure processes. rsc.org

By replacing hazardous metal catalysts with biodegradable enzymes and designing efficient one-pot cascades, the synthesis of this compound and related compounds can be aligned with the goals of sustainable and environmentally responsible chemical manufacturing. rsc.orguv.es

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal in confirming the connectivity and stereochemistry of 1-Amino-2-methyl-1-phenylpropan-2-ol. The ¹H NMR spectrum provides initial confirmation of key structural features, such as the presence of the phenyl group, identified by signals in the aromatic region (~7.0-7.5 ppm), and the protons of the amino-methyl-propanol backbone.

For chiral molecules like this compound, NMR spectroscopy in the presence of a chiral discriminating agent can be used to distinguish between enantiomers. researchgate.net For instance, the addition of a chiral agent can induce a chemical shift difference between the signals of corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric purity. researchgate.net This is because the agent forms transient diastereomeric complexes with each enantiomer, and these diastereomers have distinct NMR spectral properties. researchgate.net

| Proton Type | Approximate Chemical Shift (ppm) | Key Information |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Confirms presence of the phenyl group. |

| Benzylic (CH-Ph) | 4.5 - 5.0 | Proton adjacent to the phenyl ring and amino group. |

| Methyl (CH₃) | 1.2 - 1.4 | Signals from the two methyl groups at the C2 position. |

| Hydroxyl (OH) / Amino (NH₂) | Variable (broad) | Often broad signals, position depends on solvent and concentration. |

Determining the enantiomeric excess (e.e.) is critical in the context of chiral compounds. One robust NMR-based method involves chiral derivatization. This process entails reacting the racemic or enantioenriched amino alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers.

Because diastereomers have different physical and chemical properties, their NMR spectra will differ. New, distinct signals will appear for each diastereomer in the ¹H or ¹³C NMR spectrum. The enantiomeric excess can then be accurately calculated by integrating the signals corresponding to each of the two diastereomeric products. A variety of CDAs are available for amino alcohols, often acylating or reacting with the amine functionality. nih.gov The development of sensitive, fluorescence-based assays that rely on the formation of fluorescent diastereomeric complexes also provides a high-throughput alternative for determining e.e. nih.gov

Computational chemistry offers powerful tools for predicting NMR spectra, which can aid in structure verification and signal assignment. Methods such as those based on Density Functional Theory (DFT) can calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

More recently, machine learning and neural network-based approaches have emerged, capable of predicting ¹H NMR chemical shifts with high accuracy using only the chemical structure as input. nih.govresearchgate.netnmrdb.org These computational tools can be particularly useful for distinguishing between potential isomers or for confirming complex stereochemical assignments by comparing the predicted spectrum with the experimental data. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₅NO, the expected monoisotopic mass is 165.1154 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition and helps to rule out other potential formulas.

Electron ionization (EI) or soft ionization techniques like electrospray ionization (ESI) can be used. ESI-MS would typically show the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 166.1232. The fragmentation pattern in MS provides further structural information. For this compound, characteristic fragmentation includes benzylic cleavage, which results in the formation of a stable tropylium (B1234903) ion (m/z 91), and the loss of the amino group.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | Elemental composition. nih.gov |

| Molecular Weight | 165.23 g/mol | Average molecular mass. nih.gov |

| Monoisotopic Mass | 165.1154 Da | Precise mass used in HRMS for formula confirmation. nih.gov |

| Protonated Molecule [M+H]⁺ | ~166.1232 m/z | Observed in soft ionization techniques like ESI. |

| Characteristic Fragment | ~91 m/z | Corresponds to the tropylium ion from benzylic cleavage. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amino, and phenyl groups.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| N-H (Amine) | Stretching | 3500 - 3300 (Medium) |

| C-H (Aromatic) | Stretching | 3100 - 3000 (Sharp) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 (Strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 (Variable) |

| C-O (Alcohol) | Stretching | 1260 - 1000 (Strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group. It is expected to exhibit absorption in the UV region due to π → π* electronic transitions within the benzene (B151609) ring, typically with a maximum absorption (λmax) around 250-270 nm.

X-ray Crystallography for Absolute Configuration Determination

While NMR and other spectroscopic methods can define the relative stereochemistry, single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure and the absolute configuration of a chiral molecule. springernature.comthieme-connect.de

For this technique, a high-quality single crystal of an enantiomerically pure sample of this compound (or a suitable crystalline derivative) is required. thieme-connect.de The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a precise three-dimensional map of the electron density within the crystal, revealing the exact positions of all atoms and thus the molecule's complete connectivity and conformation. springernature.com

To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), a phenomenon known as anomalous scattering is utilized. ed.ac.uk By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to unambiguously assign the absolute stereochemistry at the chiral center(s), establishing it as the "gold standard" for this purpose. thieme-connect.deed.ac.uk

Chromatographic Methods for Research Purity and Stereoisomer Separation

Chromatographic techniques are indispensable in the research and analysis of "this compound," providing robust methods for assessing its purity and, crucially, for separating its stereoisomers. Given the chiral nature of the molecule, the ability to resolve and quantify individual enantiomers is critical for understanding its stereospecific properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of synthetic cathinones and related amino alcohols. It offers high resolution and can be adapted for both purity determination and the challenging task of chiral separation. Methodologies for "this compound" can be broadly categorized into direct and indirect chiral separations.

Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven highly effective for resolving the enantiomers of a wide range of cathinone (B1664624) derivatives. nih.govyakhak.orgresearchgate.net These columns operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing selectivity and resolution. yakhak.org

Indirect Chiral Separation: An alternative strategy involves derivatizing the amine functional group of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). nih.gov A common CDA for primary amines is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The resulting diastereomeric thiourea (B124793) derivatives are stable and exhibit good chromatographic behavior, often detectable by UV spectrophotometry. nih.gov This method is particularly useful when a specialized chiral column is not available.

Purity analysis is typically performed using standard reversed-phase HPLC with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often with UV detection. unodc.orgnih.gov

| Parameter | Direct Chiral Separation (Example) | Indirect Chiral Separation (Example) | Purity Analysis (Typical) |

|---|---|---|---|

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Amylose or Cellulose Phenylcarbamate derivatives) | Reversed-Phase C18 | Reversed-Phase C18 |

| Mobile Phase | Hexane/Isopropanol mixtures | Acetonitrile/Water or Methanol/Aqueous Buffer | Acetonitrile/Aqueous Buffer (e.g., phosphate (B84403) or acetate) |

| Derivatizing Agent | None | Chiral agent (e.g., GITC) | None |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | UV/DAD (Diode Array Detector) |

| Principle | Differential interaction with Chiral Stationary Phase | Separation of diastereomers on achiral column | Separation based on polarity |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. However, like many cathinone derivatives, "this compound" is a polar molecule with limited volatility, making direct GC analysis challenging. Furthermore, standard achiral GC columns cannot separate enantiomers.

To overcome these limitations, an indirect chiral separation approach involving derivatization is employed. This method converts the enantiomers into diastereomers that are more volatile and thermally stable, and which can be separated on a conventional achiral capillary column. nih.gov

A widely used chiral derivatizing agent for amines in GC analysis is N-trifluoroacetyl-L-prolyl chloride (L-TPC). nih.govnih.gov This reagent reacts with the primary amino group of "this compound" to form stable diastereomeric amides. These derivatives can then be readily separated on a standard, non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). nih.gov The separated diastereomers are subsequently detected and identified by mass spectrometry, which provides structural information and allows for confident identification of the parent compound. nih.govresearchgate.net

The thermal stability of synthetic cathinones can be a concern during GC analysis, as decomposition can occur in the high-temperature injector. ojp.gov Therefore, careful optimization of the injector temperature and the use of derivatization to enhance stability are crucial for accurate and reproducible results.

| Parameter | Indirect Chiral Separation Method |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization | Required; reaction with a Chiral Derivatizing Agent (CDA) |

| Example CDA | N-trifluoroacetyl-L-prolyl chloride (L-TPC) |

| Stationary Phase (Column) | Achiral capillary column (e.g., HP-5MS, 5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium, constant flow |

| Detection | Mass Spectrometry (MS) |

| Principle | Separation of volatile diastereomeric derivatives on an achiral column |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic StructureDensity Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules.nih.govIn a typical study, the geometry of 1-Amino-2-methyl-1-phenylpropan-2-ol would be optimized to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. DFT calculations, often using basis sets like 6-31G(d,p) or aug-cc-pVDZ, can accurately predict key structural parameters.nih.govjseepublisher.com

These parameters include:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-N, C-O, N-H, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., ∠CCO, ∠HNC).

Dihedral Angles: The torsional angles that define the molecule's conformation, such as the orientation of the phenyl group relative to the amino alcohol backbone.

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which governs its chemical behavior. Properties such as dipole moment and the distribution of atomic charges (e.g., Mulliken charges) are also calculated to understand the molecule's polarity. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).libretexts.orgyoutube.comThese orbitals are crucial for understanding chemical reactivity.malayajournal.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. Regions of the molecule where the HOMO density is high are likely sites for electrophilic attack. jseepublisher.commalayajournal.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack. jseepublisher.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the HOMO-LUMO gap for this compound would help predict its stability and how it might interact with other reagents. jseepublisher.commalayajournal.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, multiple low-energy conformations are possible, differing in the torsion around the C-C, C-N, and C-O bonds. researchgate.net

A potential energy surface (PES) map is generated by systematically changing specific dihedral angles and calculating the molecule's potential energy at each point. researchgate.net This mapping identifies the lowest energy conformers (global and local minima) and the energy barriers (saddle points) that separate them. researchgate.net Such studies reveal which conformations are most stable and likely to be populated at a given temperature. Intramolecular hydrogen bonding, for instance between the hydroxyl and amino groups, can significantly influence conformational preferences and would be a key feature to investigate in the PES of this molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements. The calculation of vibrational frequencies is a common application. researchgate.netmdpi.com After optimizing the molecular geometry to its minimum energy state, a frequency calculation is performed. This yields a set of normal vibrational modes, each with a specific frequency and intensity.

The predicted vibrational spectrum (infrared and Raman) can be compared with experimental data to confirm the structure of the synthesized compound. nih.govjseepublisher.com The analysis often includes a Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode, aiding in the precise assignment of spectral bands. mdpi.com

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy.

For this compound, one could simulate reactions such as its oxidation or its role in a catalytic cycle. Calculations would be performed to locate the geometry of the transition state structure and determine its energy. nih.gov According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation, which is the energy difference between the reactants and the transition state. researchgate.net These simulations provide fundamental insights into the molecule's reactivity and how it transforms chemically.

Molecular Modeling and Dynamics Studies Relevant to Chemical Interactions

Theoretical and computational investigations, including molecular modeling and dynamics studies, provide significant insights into the chemical behavior and interaction mechanisms of molecules at an atomic level. To date, specific and detailed molecular modeling and dynamics studies focusing exclusively on this compound are not extensively available in the reviewed scientific literature. However, computational studies on structurally similar isomers, such as 2-Amino-1-phenyl-1-propanol, offer valuable perspectives on the types of analyses that can be employed to understand the molecular properties and potential chemical interactions of such compounds. These studies serve as an illustrative framework for the potential computational characterization of this compound.

Detailed Research Findings from a Structurally Related Isomer

Research on the related compound, 2-Amino-1-phenyl-1-propanol, has utilized computational methods to explore its molecular structure, vibrational properties, and electronic characteristics. One such study employed Density Functional Theory (DFT) calculations with the B3LYP/6–311++G(d,p) basis set to optimize the molecular geometry and predict various chemical parameters. nih.gov

These computational approaches are instrumental in predicting the molecule's behavior. For instance, calculations can determine optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. nih.gov Furthermore, these models can elucidate the electronic properties, such as the distribution of electron density, which is crucial for understanding how the molecule interacts with other chemical species. nih.gov The study of 2-Amino-1-phenyl-1-propanol revealed how the presence of an amino group influences the phenyl ring and the propanol (B110389) chain, causing noticeable strain and alterations in bond parameters. nih.gov

Vibrational frequency analysis, another component of these computational studies, helps in interpreting experimental spectroscopic data (like FT-IR and FT-Raman) and assigning specific vibrational modes to different functional groups within the molecule. nih.gov In the case of 2-Amino-1-phenyl-1-propanol, theoretical calculations helped to assign the vibrational modes of the phenyl ring, the amino group, and the hydroxyl group. nih.gov

While these findings pertain to 2-Amino-1-phenyl-1-propanol, they highlight the methodologies that could be applied to this compound to understand its unique structural and electronic features and how they govern its chemical interactions.

Interactive Data Tables

The following tables present theoretical data calculated for the related isomer, 2-Amino-1-phenyl-1-propanol, which illustrates the type of information that can be obtained from molecular modeling studies. nih.gov

Table 1: Selected Optimized Bond Lengths for 2-Amino-1-phenyl-1-propanol (Calculated via DFT) Data presented is for a structurally related isomer and not for this compound.

| Bond | Bond Length (Å) |

| C1-C2 | 1.53 |

| C2-N1 | 1.47 |

| C1-O1 | 1.43 |

| C1-C7 | 1.52 |

| C7-C8 | 1.39 |

Table 2: Selected Optimized Bond Angles for 2-Amino-1-phenyl-1-propanol (Calculated via DFT) Data presented is for a structurally related isomer and not for this compound.

| Atoms | Bond Angle (°) |

| C2-C1-O1 | 108.5 |

| C2-C1-C7 | 113.2 |

| C1-C2-N1 | 110.8 |

| C1-C7-C8 | 121.5 |

| C1-C7-C12 | 119.3 |

Table 3: Selected Optimized Dihedral Angles for 2-Amino-1-phenyl-1-propanol (Calculated via DFT) Data presented is for a structurally related isomer and not for this compound.

| Atoms | Dihedral Angle (°) |

| O1-C1-C2-N1 | -59.8 |

| C7-C1-C2-N1 | 65.4 |

| C2-C1-C7-C8 | -128.9 |

| C2-C1-C7-C12 | 52.1 |

These tables of calculated geometric parameters for 2-Amino-1-phenyl-1-propanol demonstrate the precision with which molecular structures can be defined through computational chemistry. nih.gov Such data is foundational for subsequent molecular dynamics simulations, which would explore the conformational flexibility of the molecule and its interactions with other molecules or biological targets over time.

Future Directions and Emerging Research Avenues

Development of Next-Generation Chiral Catalysts and Auxiliaries based on 1-Amino-2-methyl-1-phenylpropan-2-ol

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to drive the development of new asymmetric catalytic systems. Chiral amino alcohols, such as this compound, are foundational building blocks for creating effective chiral ligands, auxiliaries, and organocatalysts. acs.orgacs.org

Future research is centered on modifying the basic this compound structure to fine-tune steric and electronic properties. This allows for the creation of catalysts with enhanced activity, selectivity, and broader substrate scope. One prominent area of development involves the synthesis of chiral oxazaborolidine catalysts, which have proven effective in a variety of asymmetric reactions, including the enantioselective reduction of prochiral ketones. polyu.edu.hknih.gov By derivatizing the amino and hydroxyl groups of this compound, researchers can design next-generation catalysts tailored for specific transformations, such as carbon-carbon bond-forming reactions and the synthesis of complex chiral amines. polyu.edu.hknih.gov

| Catalyst/Auxiliary Type | Based on Core Structure | Target Asymmetric Reaction | Potential Advantages |

|---|---|---|---|

| Oxazaborolidines | This compound | Ketone Reduction, Diels-Alder Reactions | High enantioselectivity, catalytic efficiency. nih.gov |

| Bifunctional Ligands (for metal catalysis) | N- and O-functionalized derivatives | Hydrogenation, C-C Cross-Coupling | Enhanced coordination to metal centers, improved stereocontrol. |

| Chiral Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salt derivatives | Alkylation, Michael Addition | Applicable to a wide range of substrates under mild conditions. nih.gov |

| Chiral Solvating Agents | This compound | NMR determination of enantiomeric excess | Clearer peak separation for analysis of other chiral molecules. |

Integration into Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow and automated systems. nih.gov These technologies offer significant advantages in terms of safety, scalability, reproducibility, and efficiency, particularly for the synthesis of active pharmaceutical ingredients (APIs). acs.orgnih.gov The integration of this compound and its derivatives into these modern platforms represents a significant avenue for future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing byproduct formation. nih.gov Automated synthesis platforms, which combine robotics with flow reactors, can accelerate the discovery and optimization of reaction conditions and facilitate the rapid generation of compound libraries for drug discovery. nih.govchemrxiv.org Future work will likely involve developing robust flow protocols for the synthesis of this compound itself or using it as a chiral building block in automated, multi-step syntheses of complex target molecules. nih.gov

| Synthesis Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |

|---|---|---|

| Heat Transfer | Often inefficient, leading to localized hot spots and side reactions. | Superior surface-area-to-volume ratio allows for precise and rapid temperature control. nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be slow for multiphasic reactions. | Enhanced mixing through microfluidic channels improves reaction rates. |

| Safety | Handling of large quantities of hazardous reagents or intermediates poses risks. | Small reactor volumes and in-situ generation of reactive species minimize hazards. nih.gov |

| Scalability | Scaling up often requires significant re-optimization ("scale-up effects"). | Achieved by running the system for longer durations or by parallelization ("scaling out"). |

Advanced Materials Science Applications

While primarily known for its role in asymmetric synthesis, the structural motifs of this compound hold potential for applications in materials science. The incorporation of such chiral, functional monomers into polymer chains can impart unique properties to the resulting materials.

Emerging research focuses on creating functional polymers where chirality influences the material's macroscopic properties. For example, derivatives of this compound could be used to synthesize chiral polymers for applications such as:

Chiral Stationary Phases (CSPs): Covalently bonding these chiral units to a solid support (like silica) could create highly effective CSPs for the chromatographic separation of enantiomers.

Biocompatible Materials: Polymers incorporating amino alcohol functionalities, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), are explored for biomedical applications due to their favorable properties. scirp.org Introducing the specific stereochemistry of this compound could create materials with specific interactions with biological systems for applications in tissue engineering or drug delivery.

Chiroptical Materials: Polymers with a high density of chiral centers can exhibit unique optical properties, making them candidates for use in optical sensors or advanced display technologies.

Exploration of Novel Synthetic Pathways utilizing Artificial Intelligence and Machine Learning

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers in synthetic planning. researchgate.net AI and machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict novel and more efficient synthetic routes, a process known as retrosynthesis. lboro.ac.uk

For a molecule like this compound, AI tools can be employed to:

Discover Greener Synthesis Routes: Identify pathways that start from more sustainable feedstocks, use less hazardous reagents, or have higher atom economy. lboro.ac.uk

Optimize Reaction Conditions: Predict the optimal combination of catalyst, solvent, temperature, and time to maximize yield and minimize impurities.

Design Novel Derivatives: Propose new derivatives of the core structure with desired properties (e.g., enhanced catalytic activity or specific material characteristics) and predict their synthetic feasibility.

These computational approaches can significantly reduce the time and experimental effort required to develop new syntheses and applications for this compound, accelerating the pace of innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-2-methyl-1-phenylpropan-2-ol to minimize by-product formation?

- Methodological Answer : Utilize reductive amination or nucleophilic substitution strategies, adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor primary amine formation. For example, catalytic hydrogenation with palladium-on-carbon in ethanol at 50–70°C can reduce imine intermediates effectively. Monitor reaction progress via TLC or HPLC to identify and mitigate side products like N-alkylated derivatives .

Q. How can chromatographic methods validate the purity of this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) using a gradient of acetonitrile/water (0.1% TFA). For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides precise quantification and impurity profiling, as demonstrated in pharmacokinetic studies of aminopropanol derivatives .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Combine - and -NMR to assign proton and carbon environments, focusing on the chiral centers (C1 and C2). FT-IR confirms functional groups (e.g., -OH at ~3300 cm, -NH at ~1600 cm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Alternatively, derivatize with a chiral resolving agent (e.g., Mosher’s acid chloride) and analyze diastereomers via -NMR. Enantioselective synthesis via asymmetric catalysis (e.g., chiral oxazaborolidines) is also viable .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Employ dual refinement workflows in SHELXL or OLEX2 to test competing structural models. Validate hydrogen bonding and torsion angles against density functional theory (DFT) calculations. Cross-check with anomalous dispersion data (if heavy atoms are present) to resolve ambiguities in electron density maps .

Q. How do solvent interactions influence the stability of this compound in solution?

- Methodological Answer : Conduct stability-indicating studies using -NMR in deuterated solvents (DMSO-d, CDCl) under varying temperatures. Monitor degradation products (e.g., oxidation to ketones) via LC-MS. Polar aprotic solvents like DMF stabilize the compound by reducing proton exchange at the amino group .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation effects. Use quantum mechanical calculations (DFT/B3LYP) to map electrostatic potential surfaces and identify nucleophilic attack sites. Compare with experimental kinetic data from stopped-flow spectroscopy .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate the base-catalyzed degradation of this compound?

- Methodological Answer : Use pseudo-first-order conditions with excess NaOH. Monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm) at 25–40°C. Apply the Eyring equation to derive activation parameters (ΔH, ΔS). Validate degradation pathways using GC-MS for volatile by-products .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS) on process parameters (e.g., pH, reaction time) and output variables (yield, purity). Use ANOVA to identify significant factors. Control charts (X-bar and R) track variability in critical quality attributes (CQAs) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.